molecular formula C20H24N2O3S B296438 N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide

N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide

Cat. No. B296438
M. Wt: 372.5 g/mol
InChI Key: CSJFHKJFGBKJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide is a synthetic compound that belongs to the class of sulfonamide derivatives. It is also known as MK-0677 or ibutamoren. This compound is a selective agonist of the growth hormone secretagogue receptor (GHSR), which is responsible for the stimulation of growth hormone (GH) release. The compound has been extensively studied for its potential use in the treatment of various medical conditions.

Mechanism of Action

N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide acts as a selective agonist of the growth hormone secretagogue receptor (GHSR), which is located on the surface of pituitary cells. Activation of this receptor leads to the release of growth hormone from the pituitary gland.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide are primarily related to its ability to stimulate the release of growth hormone. In addition to its effects on growth hormone, it has also been shown to increase insulin-like growth factor 1 (IGF-1) levels, which are important for growth and development.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide is its ability to stimulate the release of growth hormone in both animals and humans. This makes it a potential treatment for conditions such as growth hormone deficiency, cachexia, and sarcopenia. However, one limitation of this compound is its potential to cause side effects such as increased appetite and glucose intolerance.

Future Directions

There are several potential future directions for research on N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide. One area of research could focus on the development of more selective agonists of the growth hormone secretagogue receptor. Another area of research could focus on the potential use of this compound in the treatment of other medical conditions such as osteoporosis and Alzheimer's disease. Additionally, more research could be done to investigate the potential side effects of this compound and ways to mitigate them.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride. The resulting compound is then reacted with 2-aminobenzamide in the presence of triethylamine to obtain N-cyclohexyl-2-aminobenzamide. The final step involves the reaction of this compound with methyl phenyl sulfone in the presence of sodium hydride to form N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide.

Scientific Research Applications

N-cyclohexyl-2-[methyl(phenylsulfonyl)amino]benzamide has been extensively studied for its potential use in the treatment of various medical conditions. It has been shown to stimulate the release of growth hormone in both animals and humans. This makes it a potential treatment for conditions such as growth hormone deficiency, cachexia, and sarcopenia.

properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C20H24N2O3S/c1-22(26(24,25)17-12-6-3-7-13-17)19-15-9-8-14-18(19)20(23)21-16-10-4-2-5-11-16/h3,6-9,12-16H,2,4-5,10-11H2,1H3,(H,21,23)

InChI Key

CSJFHKJFGBKJOE-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1C(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2CCCCC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.